![molecular formula C19H20ClNO2 B5295643 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5295643.png)
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one, also known as CP-55940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for mediating the effects of endocannabinoids in the body.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one exerts its effects by binding to the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating a wide range of physiological processes, including pain, inflammation, and neuronal function. By binding to these receptors, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have a range of biochemical and physiological effects in the body. It can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, leading to its analgesic and neuroprotective effects. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can modulate the activity of immune cells, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has several advantages for lab experiments, including its potency, selectivity for the CB1 and CB2 receptors, and ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and potential for inducing tolerance and dependence.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one. One area of interest is the development of novel analogs that may have improved therapeutic properties, such as increased potency or selectivity for specific receptor subtypes. Additionally, further research is needed to understand the long-term effects of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one on the endocannabinoid system and its potential for inducing tolerance and dependence. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one in humans for the treatment of various diseases.
Synthesemethoden
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis typically begins with the reaction of 4-chlorobenzaldehyde with propyl magnesium bromide to form 4-propoxybenzyl alcohol. This intermediate is then reacted with 4-chloroaniline to form the corresponding amine. The final step involves the reaction of the amine with 3-bromo-1-(4-chlorophenyl)prop-2-en-1-one to form 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, 1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-3-12-23-18-10-8-17(9-11-18)21-14(2)13-19(22)15-4-6-16(20)7-5-15/h4-11,13,21H,3,12H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQGYBDBAUEVFE-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Cl)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
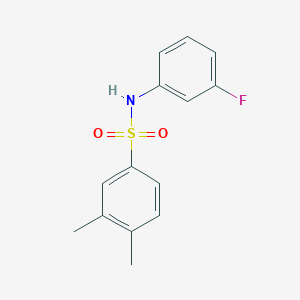
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
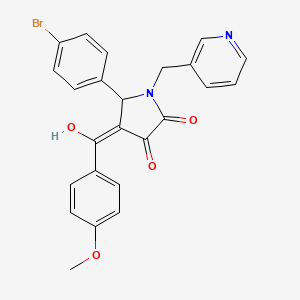
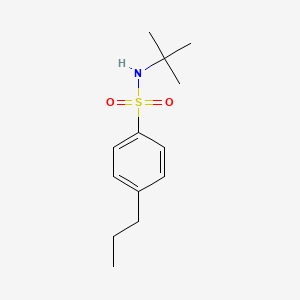
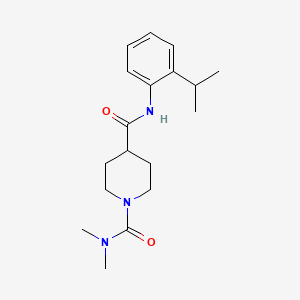
![7-amino-5-(2-isopropoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)
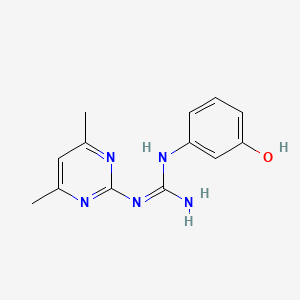
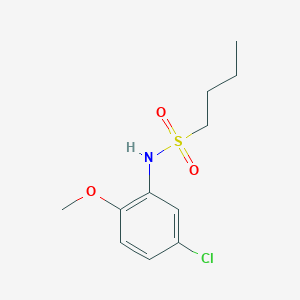
![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)